molecular formula C18H15Cl3N2O2 B2450535 1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 477768-28-8

1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2450535
CAS No.: 477768-28-8
M. Wt: 397.68
InChI Key: NIKPNPZWLLKONU-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H15Cl3N2O2 and its molecular weight is 397.68. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

A potent and selective antagonist for the CB1 cannabinoid receptor, the compound was analyzed using the AM1 molecular orbital method, identifying distinct conformations and establishing a relationship with receptor binding. This detailed study aided in understanding the steric and electrostatic interactions crucial for binding to the CB1 receptor, indicating its potential in receptor-targeted therapies or pharmacological studies (Shim et al., 2002).

Crystal Structure Analysis

The crystal structure and molecular conformation of a related solvated compound were studied, highlighting its potential as an antineoplastic agent. This work, involving X-ray analysis and AM1 molecular orbital methods, contributes to the understanding of the structural and molecular properties of related compounds, which can be fundamental in drug design and development (Banerjee et al., 2002).

Asymmetric Synthesis of Amino Acids

The compound, as part of a series of chiral auxiliaries, was involved in the asymmetric synthesis of amino acids, indicating its significance in the field of synthetic organic chemistry and its potential application in the synthesis of biologically active compounds or drugs (Belokon’ et al., 2002).

Computational and Molecular Modeling Studies

The compound was a subject of comprehensive computational and molecular modeling studies, providing insights into its binding interactions and functional implications in cannabinoid receptor-related pathways. Such studies are pivotal for drug discovery and understanding receptor-ligand dynamics (Silvestri et al., 2008).

Synthesis and SAR of CB1 Inverse Agonists

The compound was part of a study focusing on the synthesis and structure-activity relationship (SAR) of CB1 inverse agonists, showcasing its role in medicinal chemistry, particularly in the context of obesity treatment (Meurer et al., 2005).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O2/c19-12-5-6-15(14(21)9-12)22-18(25)16-7-8-17(24)23(16)10-11-3-1-2-4-13(11)20/h1-6,9,16H,7-8,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKPNPZWLLKONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.